molecular formula C23H24N2O6S B2602987 6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide CAS No. 1286725-99-2

6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2602987
CAS No.: 1286725-99-2
M. Wt: 456.51
InChI Key: NLMCTFCSDQSNTF-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 6 and a 3,4,5-trimethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-14-6-8-18(10-15(14)2)32(27,28)21-9-7-16(13-24-21)23(26)25-17-11-19(29-3)22(31-5)20(12-17)30-4/h6-13H,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMCTFCSDQSNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,4-Dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H24N2O5S
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a carboxamide group and a sulfonyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
  • Antiproliferative Effects : Certain derivatives have shown potential in inhibiting cancer cell proliferation by interfering with cell cycle progression.
  • Apoptosis Induction : Compounds may induce apoptosis in cancer cells through mitochondrial pathways or by activating death receptors.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

  • A study on sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was attributed to the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation .

Enzyme Interaction

The compound's sulfonamide group suggests potential interactions with carbonic anhydrase or other sulfonamide-sensitive enzymes. Such interactions could lead to therapeutic effects in conditions like glaucoma or edema.

Study 1: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of related pyridine carboxamides on human tumor cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against A549 cells. The study concluded that the presence of dimethylbenzene and trimethoxy groups enhanced cytotoxicity compared to simpler analogs .

Study 2: Mechanistic Insights

In another study focusing on enzyme inhibition, researchers found that a closely related compound inhibited carbonic anhydrase activity with an IC50 value of 0.5 µM. This suggests that modifications in the sulfonyl group can significantly influence enzyme binding affinity and selectivity .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityA54912.5Tubulin polymerization inhibition
Enzyme InhibitionCarbonic Anhydrase0.5Competitive inhibition

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Diarylated Pyridine Derivatives

Compound A (2-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-pyridine) and Compound B (2-(3-hydroxy-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-pyridine) are diarylated pyridines with demonstrated cytotoxicity and apoptosis-inducing activity. Both compounds exhibit antiproliferative effects comparable to combretastatin A-4 (CA-4), a natural tubulin polymerization inhibitor .

  • The carboxamide linkage in the target compound may improve target selectivity compared to the ether or hydroxyl groups in Compounds A/B .

Benzothiophene Acrylonitrile Derivatives

Compounds 31 , 32 , and 33 (Z/E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) are combretastatin analogs with GI50 values <10–100 nM against 60 cancer cell lines. These compounds overcome P-glycoprotein (P-gp)-mediated drug resistance, a critical limitation of many chemotherapeutics .

  • Key Differences :
    • The target compound’s pyridine core and sulfonyl group diverge from the benzothiophene-acrylonitrile scaffold, likely altering tubulin-binding kinetics.
    • The carboxamide moiety may reduce off-target effects compared to the acrylonitrile group, which is associated with electrophilic reactivity .

Combretastatin A-4 (CA-4) and Prodrugs

CA-4, a natural stilbene derivative, inhibits tubulin polymerization but suffers from poor water solubility. Prodrugs such as sodium phosphate salts (e.g., 1n ) were developed to improve solubility while retaining activity .

  • Key Differences: The target compound’s sulfonyl group may inherently enhance aqueous solubility compared to CA-4’s phenol group, circumventing the need for prodrug formulation. The pyridine-carboxamide scaffold may offer greater synthetic versatility than CA-4’s rigid stilbene structure .

Benzothiazole Derivatives

EP 3 348 550 A1 discloses benzothiazole-based analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide) with modifications targeting tubulin .

  • Key Differences :
    • The pyridine core in the target compound may exhibit different pharmacokinetic profiles compared to benzothiazoles, which are associated with mitochondrial toxicity in some cases.
    • The sulfonyl group in the target compound could provide stronger hydrogen-bonding interactions with tubulin compared to acetamide linkages .

Comparative Data Table

Compound Class Example Compound Key Structural Features GI50/IC50 Advantages Over Target Compound Limitations vs. Target Compound
Diarylated Pyridines Compound B 3,4,5-Trimethoxyphenyl, hydroxyl Comparable to CA-4 Established antiproliferative activity Lower solubility, metabolic instability
Benzothiophene Acrylonitriles Compound 32 (Z-isomer) Benzothiophene, acrylonitrile <10–100 nM Overcomes P-gp resistance Potential electrophilic toxicity
CA-4 Prodrugs Sodium phosphate prodrug (1n) Phosphate ester Retains CA-4 activity Improved solubility Requires metabolic activation
Benzothiazoles EP 3 348 550 A1 derivatives Benzothiazole, trimethoxyphenyl N/A Tubulin-binding versatility Mitochondrial toxicity risks

Q & A

Basic: How can researchers optimize the synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For example:

  • Stepwise coupling : Start with pyridine-3-carboxylic acid derivatives and introduce sulfonyl groups via nucleophilic substitution. Use catalysts like triethylamine to enhance reactivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) to isolate intermediates. Monitor purity via TLC (Rf ~0.4–0.5) .
  • Yield improvement : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Reaction times of 12–24 hours are typical for amide bond formation .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/methoxy groups (δ 2.5–3.8 ppm). Compare with PubChem data for validation .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 525.18) to confirm the molecular formula .
  • X-ray crystallography : For absolute configuration, grow single crystals in ethanol/water (1:1) and analyze using a Bruker D8 VENTURE diffractometer .

Basic: How to design initial biological activity screening assays for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls like doxorubicin .

Advanced: How to resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Solubility profiling : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid. Use HPLC to quantify degradation products (e.g., retention time shifts) .
  • Stability studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks). Monitor via UV-Vis spectroscopy at λmax ~270 nm .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Replace the pyridine ring with pyrimidine (as in analogues Ax11–Ax16) to assess impact on bioactivity .
  • Substituent variation : Compare 3,4,5-trimethoxyphenyl vs. chlorophenyl groups using molecular docking (AutoDock Vina) to predict binding affinity .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Replication : Validate assays in triplicate under standardized conditions (e.g., 37°C, 5% CO2_2).
  • Variable control : Account for cell passage number, serum batch effects, and solvent concentration (e.g., DMSO ≤0.1%) .

Advanced: What experimental designs are used to study environmental fate?

Methodological Answer:

  • Biodegradation assays : Use OECD 301B guidelines with activated sludge. Monitor via LC-MS for breakdown products .
  • Adsorption studies : Apply the compound to soil columns and quantify retention using solid-phase extraction (SPE) followed by GC-MS .

Advanced: How to integrate computational modeling with experimental data?

Methodological Answer:

  • Docking simulations : Use PyMOL and SwissDock to predict interactions with cyclooxygenase-2 (COX-2). Validate with IC50_{50} values from enzyme inhibition assays .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Advanced: How to develop analytical methods for trace quantification in biological matrices?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water 55:45). Validate LOQ at 10 ng/mL .
  • Sample preparation : Apply protein precipitation (acetonitrile) followed by SPE (Oasis HLB cartridges) for plasma samples .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large batches .
  • Yield optimization : Use flow chemistry to enhance heat/mass transfer in sulfonylation steps .

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